molecular formula C14H30ClNO2 B13770235 DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride CAS No. 58568-07-3

DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride

Cat. No.: B13770235
CAS No.: 58568-07-3
M. Wt: 279.84 g/mol
InChI Key: ATIRIQLLAKMDGO-UHFFFAOYSA-N
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Description

DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride is an organic compound with potential applications in various fields of scientific research This compound is a derivative of 2-amino-6,6-dimethylheptanoic acid, modified to include an isopentyl ester group and hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride typically involves the esterification of 2-amino-6,6-dimethylheptanoic acid with isopentyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The esterification and subsequent formation of the hydrochloride salt are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The ester group may enhance its ability to cross cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6,6-dimethylheptanoic acid: The parent compound without the ester and hydrochloride modifications.

    2-Amino-6,6-dimethylheptanoic acid methyl ester: A similar ester derivative with a methyl group instead of isopentyl.

    2-Amino-6,6-dimethylheptanoic acid ethyl ester: Another ester derivative with an ethyl group.

Uniqueness

DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride is unique due to its specific ester group and hydrochloride salt, which confer distinct chemical properties and potential applications. The isopentyl ester group may enhance its lipophilicity, improving its interaction with biological membranes and increasing its potential as a therapeutic agent.

Properties

CAS No.

58568-07-3

Molecular Formula

C14H30ClNO2

Molecular Weight

279.84 g/mol

IUPAC Name

[6,6-dimethyl-1-(3-methylbutoxy)-1-oxoheptan-2-yl]azanium;chloride

InChI

InChI=1S/C14H29NO2.ClH/c1-11(2)8-10-17-13(16)12(15)7-6-9-14(3,4)5;/h11-12H,6-10,15H2,1-5H3;1H

InChI Key

ATIRIQLLAKMDGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C(CCCC(C)(C)C)[NH3+].[Cl-]

Origin of Product

United States

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